molecular formula C19H28O2 B12517613 1-Phenylethyl undec-10-enoate CAS No. 690229-22-2

1-Phenylethyl undec-10-enoate

Cat. No.: B12517613
CAS No.: 690229-22-2
M. Wt: 288.4 g/mol
InChI Key: JLELACLRSGUXSW-UHFFFAOYSA-N
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Description

1-Phenylethyl undec-10-enoate is an organic compound that belongs to the ester family It is synthesized from undec-10-enoic acid and 1-phenylethanol

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Phenylethyl undec-10-enoate can be synthesized through the esterification of undec-10-enoic acid with 1-phenylethanol. The reaction is typically catalyzed by N,N’-dicyclohexylcarbodiimide (DCC) in the presence of 4-(N,N-dimethylamino)pyridine (DMAP) at room temperature . This method ensures a high yield of the desired ester.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 1-Phenylethyl undec-10-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester into alcohols.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions:

Major Products:

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols.

    Substitution: Various substituted esters and other functionalized compounds.

Comparison with Similar Compounds

  • 1-Phenylethyl (Z)-octadec-9-enoate
  • 1-Phenylethyl (Z)-12-hydroxyoctadec-9-enoate
  • 1-Phenylethyl (Z)-9-hydroxyoctadec-12-enoate

Comparison: 1-Phenylethyl undec-10-enoate is unique due to its specific chain length and unsaturation, which confer distinct chemical properties and reactivity. Compared to similar compounds, it offers a balance between hydrophobicity and reactivity, making it suitable for diverse applications .

Properties

CAS No.

690229-22-2

Molecular Formula

C19H28O2

Molecular Weight

288.4 g/mol

IUPAC Name

1-phenylethyl undec-10-enoate

InChI

InChI=1S/C19H28O2/c1-3-4-5-6-7-8-9-13-16-19(20)21-17(2)18-14-11-10-12-15-18/h3,10-12,14-15,17H,1,4-9,13,16H2,2H3

InChI Key

JLELACLRSGUXSW-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)OC(=O)CCCCCCCCC=C

Origin of Product

United States

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